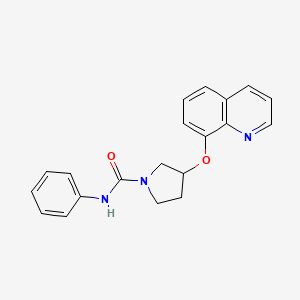

N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-3-quinolin-8-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-20(22-16-8-2-1-3-9-16)23-13-11-17(14-23)25-18-10-4-6-15-7-5-12-21-19(15)18/h1-10,12,17H,11,13-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPOCEFCUGWHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or amino alcohols.

Coupling Reaction: The quinoline derivative is then coupled with the pyrrolidine derivative through an ether linkage. This can be achieved using reagents such as sodium hydride (NaH) and an appropriate solvent like dimethylformamide (DMF).

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, synthetic pathways, and inferred biological activity are highlighted.

Table 1: Structural and Functional Comparison of Pyrrolidine Carboxamide Derivatives

Key Observations:

Structural Flexibility vs. In contrast, the benzothiazol-2-yl group in N-phenyl-3-(benzothiazol-2-yl)chromone () creates a rigid planar structure, favoring intercalation or fluorescence-based applications . The trifluoroethyl group in the patented compound () improves metabolic stability compared to the quinoline-based analog, which may have higher susceptibility to oxidative metabolism .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution at the pyrrolidine 3-position, as seen in analogous reactions of nitrones with acetylenedicarboxylates (). However, the quinoline moiety may require additional protection/deprotection steps compared to simpler benzothiazole derivatives . In contrast, the methoxyphenyl analog (CAS 2034571-46-3, ) is synthesized via straightforward carboxamide coupling, emphasizing the trade-off between complexity and yield .

Biological Implications: The quinoline group’s electron-rich nature may enhance interactions with metal ions or aromatic residues in enzymes, making the target compound a candidate for kinase inhibition. This contrasts with the tetrahydro-2H-pyran-4-yl substituent in CAS 2034340-58-2, which improves blood-brain barrier penetration for CNS targets . The trifluoroethyl group in ’s compound suggests optimization for in vivo stability, a feature absent in the target molecule but critical for therapeutic development .

Biological Activity

N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrrolidine core linked to a quinoline moiety through an ether bond, making it a member of the broader family of heterocyclic compounds. Its synthesis typically involves multi-step processes that include the bromination of 8-hydroxyquinoline followed by various coupling reactions to introduce the pyrrolidine and phenyl groups .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against a range of bacterial strains. Studies indicate that derivatives of this compound exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, derivatives with specific substituents demonstrated inhibition zones comparable to standard antibiotics, with minimum inhibitory concentration (MIC) values ranging from to mg/mL .

Table 1: Antimicrobial Efficacy of Derivatives

| Compound Derivative | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| R = 5-Cl | S. aureus | 22 | |

| R = 4-CH₃ | K. pneumoniae | 25 | |

| R = 5,7-diCl | E. coli | 24 |

Antiviral Activity

Recent investigations have highlighted the antiviral potential of quinoline derivatives, including this compound. The compound has been evaluated for its activity against various viral strains, including those responsible for respiratory infections. The presence of the quinoline nucleus is believed to enhance the antiviral efficacy due to its ability to interact with viral proteins and inhibit replication processes .

Anticancer Properties

In addition to its antimicrobial and antiviral activities, this compound has been studied for its anticancer properties. Research indicates that it may induce cytotoxic effects in several cancer cell lines, including breast cancer (MCF-7) and cervical cancer (KB-V1). The mechanism appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20.1 | Tubulin polymerization interference |

| KB-V1 | 14 | ROS generation leading to apoptosis |

| DLD-1 | 20 | Induction of endoplasmic reticulum stress |

Case Studies

A notable case study involved the application of this compound in treating infections caused by multidrug-resistant bacteria. In vitro tests showed that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjuvant therapy .

Q & A

Q. What synthetic routes are commonly employed to prepare N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide?

A typical method involves condensation reactions between quinolin-8-ol derivatives and pyrrolidine-carboxamide precursors. For example, 2-(quinolin-8-yloxy)acetohydrazide can react with cinnamate derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by purification via column chromatography (CH₂Cl₂/MeOH 97:3) . Alternative routes may use coupling reagents to form the carboxamide linkage, with reaction progress monitored by TLC or HPLC.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on spectroscopic techniques:

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carboxamide).

- NMR (¹H and ¹³C) to verify proton environments and carbon frameworks, such as quinoline aromatic protons (δ 8.5–9.0 ppm) and pyrrolidine methylene signals (δ 2.5–3.5 ppm) .

- Mass spectrometry for molecular ion confirmation.

Q. What preliminary assays are used to evaluate biological activity?

Antiproliferative activity is often tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Apoptosis induction can be assessed using flow cytometry with Annexin V/PI staining. Dose-response curves and IC₅₀ values are calculated to quantify potency .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths, angles, and torsion angles. For example, in related pyrrolidine-carboxamide complexes, SCXRD confirmed distorted octahedral geometry around zinc ions, resolving ambiguities in NMR assignments . SHELX software (e.g., SHELXL) is recommended for refinement, leveraging high-resolution data to correct for thermal motion and disorder .

Q. What strategies optimize synthetic yield when steric hindrance limits reactivity?

- Use bulky protecting groups (e.g., Boc) on the pyrrolidine nitrogen to reduce steric clash during coupling.

- Employ microwave-assisted synthesis to enhance reaction kinetics.

- Screen solvents (e.g., DMF, THF) and catalysts (e.g., DMAP) to improve regioselectivity .

Q. How do electronic effects of substituents influence the compound’s binding affinity in molecular targets?

Computational studies (DFT, molecular docking) can predict electron-withdrawing/donating effects. For instance, fluorination at the phenyl ring may enhance binding to hydrophobic pockets in enzymes, while quinoline modifications alter π-π stacking interactions. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What analytical techniques address batch-to-batch variability in polymorphic forms?

- PXRD to identify crystalline phases.

- DSC/TGA to monitor thermal stability and phase transitions.

- Solid-state NMR to detect amorphous vs. crystalline content. Cross-reference with patent data on solid-state forms of analogous compounds .

Methodological Notes

- Contradiction Management : If crystallographic and spectroscopic data conflict (e.g., unexpected tautomerism), use variable-temperature NMR or neutron diffraction to probe dynamic effects .

- Data Reproducibility : Adopt standardized protocols from journals like Acta Crystallographica for SCXRD data collection and follow ICH guidelines for biological assay validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.